Boc-Met-Gly-OSu

Description

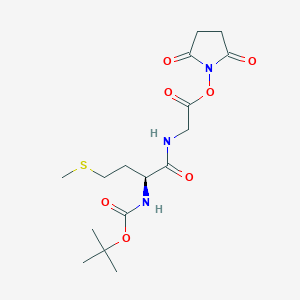

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHANOSBXQUTAT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126922 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23446-04-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Boc Met Gly Osu

Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimide Esters

The primary reaction pathway for Boc-Met-Gly-OSu in peptide synthesis is nucleophilic acyl substitution. nih.govglenresearch.com This reaction is fundamental to the formation of the amide (peptide) bond. The process is initiated when a nucleophile, typically the primary aliphatic amine of an amino acid or peptide, attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.comigem.org This attack leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.commst.edu The subsequent collapse of this intermediate results in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a new, stable amide bond. glenresearch.com While primary amines are the most common and effective nucleophiles, other groups such as secondary amines, hydroxyls, and sulfhydryls can also react, though the resulting esters or thioesters are often less stable than the amide bond. glenresearch.comstackexchange.com

The efficacy of N-hydroxysuccinimide esters as acylating agents is largely attributable to the nature of the N-hydroxysuccinimide (NHS) moiety as an effective leaving group. glenresearch.comontosight.ai A good leaving group is one that can stabilize the negative charge it acquires upon departure. The N-hydroxysuccinimidyl anion is stabilized for several reasons. The presence of an electron-withdrawing nitrogen atom adjacent to the oxygen helps to delocalize and stabilize the negative charge. stackexchange.com Furthermore, the negative charge on the oxygen atom is stabilized by the two adjacent carbonyl groups within the succinimide (B58015) ring, which act as powerful electron-withdrawing groups through resonance. The resulting succinimide anion is the conjugate base of a weak acid (NHS, pKa ≈ 6.0), making it a stable species and thus a good leaving group. glenresearch.com This inherent stability facilitates the breakdown of the tetrahedral intermediate, driving the reaction forward towards amide bond formation. nih.govmst.edu

The formation of an amide bond via an NHS ester is a thermodynamically favorable process. Computational studies on model systems, such as the reaction of an NHS ester of acetic acid with methylamine (B109427), show a significant negative Gibbs free energy change, indicating a spontaneous reaction. mdpi.com

The kinetics of the reaction are highly dependent on several factors, most notably the pH of the reaction medium. The reaction between an NHS ester and a primary amine is fastest at a pH between 8.0 and 9.0. interchim.frthermofisher.com At lower pH, the amine nucleophile is protonated, reducing its nucleophilicity and slowing the reaction. interchim.fr At higher pH, the competing hydrolysis reaction of the NHS ester becomes significantly faster, reducing the yield of the desired amide product. thermofisher.comthermofisher.com Kinetic studies of the aminolysis of N-succinimidyl benzoates show a strong dependence on the basicity of the reacting amine, with more basic amines reacting faster. mst.edu

The table below summarizes the effect of pH on the competing aminolysis and hydrolysis reactions of NHS esters.

| pH | Half-life of Hydrolysis | Relative Rate of Aminolysis | Notes |

| 7.0 | 4-5 hours (at 0°C) | Moderate | At neutral pH, hydrolysis is relatively slow, but aminolysis is also not at its maximum rate. thermofisher.com |

| 8.3-8.5 | Significantly shorter | Optimal | This pH range offers the best compromise, maximizing the rate of aminolysis while keeping the competing hydrolysis manageable. interchim.fr |

| > 9.0 | Minutes | Fast, but decreasing yield | Hydrolysis of the ester becomes the dominant reaction pathway, significantly reducing the efficiency of amide bond formation. thermofisher.comthermofisher.com |

This table is generated based on data for general NHS esters and provides an illustrative overview of the pH-dependent kinetics.

Influence of Protecting Groups on Reactivity Profile

In this compound, the N-terminal methionine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is essential for controlled, stepwise peptide synthesis. numberanalytics.commasterorganicchemistry.com The Boc group prevents the amine of the methionine residue from acting as a nucleophile, thereby avoiding self-polymerization or other unwanted side reactions. masterorganicchemistry.com

The Boc group is known for its stability under a wide range of conditions, including those involving bases and nucleophiles, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comtotal-synthesis.com This characteristic allows for its selective removal without affecting other parts of the peptide, such as acid-labile side-chain protecting groups or the newly formed peptide bond, enabling the elongation of the peptide chain from the newly deprotected N-terminus. masterorganicchemistry.comtotal-synthesis.com

While primarily a protecting element, the electronic nature of the Boc group can subtly influence the reactivity of the molecule. A study comparing various N-terminal protecting groups (For, Ac, Boc, Z, and Fmoc) in the enzymatic synthesis of a dipeptide found that Boc and Z (benzyloxycarbonyl) were the most reactive N-alpha groups, leading to high peptide yields. nih.gov The steric bulk of the Boc group can also play a role, potentially hindering the approach of the nucleophile to the activated ester, although in the case of a flexible dipeptide like Met-Gly, this effect is generally minimal.

| N-Protecting Group | Deprotection Condition | Stability | Influence on Reactivity |

| Boc | Acidic (e.g., TFA) | Stable to base, nucleophiles, reduction | Considered a highly reactive group in enzymatic synthesis, promoting good yields. nih.gov |

| Fmoc | Basic (e.g., Piperidine) | Stable to acid | Orthogonal to Boc; its removal conditions do not affect Boc-protected groups. total-synthesis.com |

| Z (Cbz) | H₂/Pd (Reduction) | Stable to acid and base | Also considered a highly reactive group, comparable to Boc in promoting high yields. nih.gov |

This table compares the properties of common N-terminal protecting groups used in peptide synthesis.

Stereochemical Integrity During Activation and Coupling Reactions

Maintaining the stereochemical integrity of the chiral α-carbons of the amino acids is paramount in peptide synthesis, as epimerization can lead to biologically inactive or undesired products. orgsyn.orgmdpi.com The activation of a carboxylic acid, a necessary step for peptide bond formation, increases the acidity of the α-proton, creating a risk of racemization. mdpi.comiris-biotech.de This often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. mdpi.com

The use of N-hydroxysuccinimide to form an active ester, as in this compound, is a well-established strategy to minimize epimerization. orgsyn.org NHS esters are considered "racemization-suppressing" activating agents. While the activation step itself can present a risk, the resulting NHS ester is relatively stable and less prone to forming the problematic oxazolone (B7731731) intermediate compared to more reactive species like acid chlorides or some carbodiimide-activated intermediates without additives. masterorganicchemistry.comiris-biotech.de Research has shown that including N-hydroxylamines like N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt) in the coupling reaction helps to preserve the stereochemical configuration of the activated amino acid. orgsyn.org

Stability and Degradation Pathways of Activated Esters in Research Environments

While NHS esters are stable enough to be isolated, purified, and stored, they are inherently reactive compounds and susceptible to degradation. rsc.orgd-nb.info The primary degradation pathway for this compound in a typical research environment is hydrolysis, where the ester reacts with water to yield the corresponding, but unreactive, carboxylic acid (Boc-Met-Gly-OH) and free NHS. igem.orgthermofisher.com

The rate of hydrolysis is highly dependent on pH, temperature, and the solvent environment. thermofisher.comthermofisher.com NHS esters are significantly more stable at acidic to neutral pH than under basic conditions. rsc.orgd-nb.info For this reason, these reagents must be stored under desiccated, anhydrous conditions, often at low temperatures (-20°C) to prolong their shelf life. thermofisher.comglpbio.comsigmaaldrich.com When using the reagent, it is crucial to use anhydrous solvents (like DMF or DMSO) and to minimize exposure to atmospheric moisture. glenresearch.combroadpharm.com The hydrolysis of the ester can be monitored spectrophotometrically, as the released NHS byproduct absorbs light in the 260-280 nm range. thermofisher.com The failure of coupling reactions is frequently traced back to the degradation of the activated ester due to improper storage or handling. rsc.orgd-nb.info

| Condition | Approximate Half-Life of NHS Ester | Implication for Research |

| pH 6.0, aqueous buffer | Several hours | The ester is relatively stable, allowing for some handling time in slightly acidic buffers. rsc.orgd-nb.info |

| pH 7.0, 0°C, aqueous | 4-5 hours | Hydrolysis is a competing reaction that must be considered during reactions at neutral pH. thermofisher.com |

| pH 8.6, 4°C, aqueous | 10 minutes | Rapid hydrolysis necessitates quick reaction times and efficient coupling at this pH. thermofisher.com |

| Anhydrous solvent, -20°C | Months | Proper storage under dry, cold conditions is essential for maintaining the reagent's reactivity over time. rsc.orgd-nb.info |

This table outlines the stability of a typical NHS ester under various environmental conditions relevant to laboratory use.

Applications of Boc Met Gly Osu in Peptide Synthesis Research

Role as an Activated Building Block in Peptide Chain Elongation

Boc-Met-Gly-OSu functions as an activated building block, designed for efficient incorporation into a growing peptide sequence. The N-hydroxysuccinimide (OSu) group is a well-established active ester used for forming amide bonds. researchgate.net This pre-activated nature allows for a direct and high-yield reaction with the free amino group of a peptide chain, obviating the need for in-situ activation steps which can sometimes lead to side reactions or racemization. bachem.com The Boc protecting group on the N-terminus ensures that the dipeptide couples in the correct orientation and prevents self-polymerization. organic-chemistry.org

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

In solid-phase peptide synthesis (SPPS), the peptide is assembled sequentially while anchored to an insoluble polymer support. researchgate.netbeilstein-journals.org this compound is well-suited for Boc-based SPPS protocols. chem960.comsigmaaldrich.com In a typical cycle, the N-terminal Boc group of the resin-bound peptide is removed with TFA. After a neutralization step, a solution containing this compound is added to the resin. The activated OSu ester couples with the free amine of the resin-bound peptide. beilstein-journals.org Excess reagents and the NHS byproduct are then simply washed away, which is a primary advantage of SPPS. beilstein-journals.org The incorporation of a dipeptide can be particularly advantageous in synthesizing "difficult" sequences that are prone to aggregation or incomplete reactions when single amino acids are used.

Table 1: Hypothetical Parameters for a Coupling Efficiency Study of this compound

This table illustrates typical variables that would be examined in a study to optimize the coupling of this compound in an automated SPPS system.

| Parameter | Condition A | Condition B | Condition C | Monitored Outcome |

| Reagent Excess | 2 equivalents | 3 equivalents | 4 equivalents | Purity by HPLC |

| Coupling Time | 30 minutes | 60 minutes | 90 minutes | % Completion (Kaiser Test) |

| Solvent | DMF | NMP | DCM | Resin Swelling / Yield |

| Temperature | 25°C | 40°C | 50°C | Rate of Racemization |

The methionine residue within this compound is susceptible to specific side reactions, primarily during the acidic steps of Boc-SPPS. biotage.comacs.org The two most significant side reactions are oxidation and S-alkylation.

Oxidation : The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)) or, less commonly, methionine sulfone (Met(O₂)). biotage.comiris-biotech.de This can occur during synthesis but is a major concern during the final cleavage from the resin with strong acids like TFA or HF. acs.orgresearchgate.net

S-alkylation : During the TFA-mediated deprotection of the Boc group, reactive tert-butyl cations are generated. organic-chemistry.orgpeptide.com These electrophiles can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to a sulfonium (B1226848) salt impurity. acs.orgresearchgate.net

To mitigate these side reactions, "scavengers" are added to the reaction mixtures, particularly during the final cleavage step. acs.org These molecules are designed to trap the reactive electrophiles and prevent oxidation.

Table 2: Common Side Reactions for Methionine in Boc-SPPS and Mitigation Strategies

| Side Reaction | Description | Primary Cause | Mitigation Strategy | Reference |

| Oxidation | Conversion of Met thioether to Met(O) or Met(O₂) | Exposure to oxidants, particularly during acid cleavage. | Addition of reducing agents/scavengers like dimethyl sulfide (B99878) (DMS), dithiothreitol (B142953) (DTT), or ammonium (B1175870) iodide to the cleavage cocktail. | biotage.comiris-biotech.decapes.gov.br |

| S-alkylation | Alkylation of the thioether by carbocations (e.g., tert-butylation) | Reactive carbocations generated during TFA deprotection of Boc groups. | Addition of scavengers like thioanisole, 1,2-ethanedithiol (B43112) (EDT), or dithiothreitol (DTE) to the cleavage cocktail. | chempep.comresearchgate.netpeptide.com |

Orthogonal Protection Strategies in Conjunction with Boc-Chemistry

Orthogonal protection schemes are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgfiveable.me The standard Boc/Benzyl (B1604629) (Bzl) strategy is considered "quasi-orthogonal" because both the temporary N-terminal Boc group and the permanent side-chain protecting groups (like Bzl) are removed by acid, albeit of different strengths. organic-chemistry.org

This compound can be integrated into more complex, truly orthogonal strategies. For instance, a peptide could be synthesized using this compound, while another amino acid in the sequence, such as lysine (B10760008), is protected with a base-labile Fmoc group. organic-chemistry.org In this scenario, the Boc group can be removed with TFA without affecting the Fmoc group. sigmaaldrich.com Later in the synthesis, the Fmoc group can be selectively removed with a base like piperidine (B6355638) to allow for side-chain modification (e.g., branching or labeling), while the rest of the peptide remains protected. acs.org This approach provides synthetic versatility for creating complex peptide structures.

Table 3: Examples of Orthogonal Protecting Groups Compatible with Boc-Chemistry

| Protecting Group | Chemical Name | Cleavage Condition | Orthogonal to Boc? | Use Case |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Yes | Protecting an amino group for later side-chain modification. |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Yes | Protecting an amino or carboxyl group for selective deprotection under neutral conditions. |

| Dmab | 4-(N-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino)benzyl | 2% Hydrazine in DMF | Yes | Protecting a side-chain carboxyl group (Asp/Glu) for on-resin cyclization or modification. sigmaaldrich.com |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2% Hydrazine in DMF | Yes | Protecting a side-chain amino group (Lys) for branching or labeling. sigmaaldrich.com |

Segment Condensation and Ligation Strategies Utilizing this compound

The synthesis of large peptides and proteins is often challenging via a simple stepwise approach due to accumulating side reactions and decreasing yields. mdpi.com Convergent strategies, such as segment condensation, where smaller, pre-synthesized peptide fragments are coupled together, offer a powerful alternative. nih.govkarger.com

This compound is, in itself, a mini-peptide fragment. Its use represents a dipeptide condensation, which can be more efficient and result in purer products than the sequential addition of Glycine (B1666218) and then Methionine. nih.gov This concept can be expanded to larger fragments. A protected peptide fragment, for example, Boc-Xaa-Xaa-Met-Gly-OH, could be synthesized and then activated to its OSu ester, creating a larger building block for coupling to another peptide segment in solution or on a solid support. nih.govnih.gov

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| Boc | tert-Butoxycarbonyl |

| This compound | N-α-(tert-Butoxycarbonyl)-L-methionyl-glycine N-succinimidyl ester |

| Bzl | Benzyl |

| DCM | Dichloromethane (B109758) |

| DMF | Dimethylformamide |

| DMS | Dimethyl sulfide |

| DTE | Dithioethane |

| DTT | Dithiothreitol |

| EDT | 1,2-Ethanedithiol |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HF | Hydrogen Fluoride |

| Met | Methionine |

| Met(O) | Methionine sulfoxide |

| **Met(O₂) ** | Methionine sulfone |

| NHS / OSu | N-hydroxysuccinimide / N-succinimidyl ester |

| NMP | N-Methyl-2-pyrrolidone |

| TFA | Trifluoroacetic acid |

Fragment Coupling in Solution for Oligopeptide Synthesis

The process involves reacting this compound with a peptide chain that has a free N-terminal amine. The activated OSu ester of the glycine residue reacts with the amine to form a new peptide bond, extending the chain by two amino acid residues. This method is particularly advantageous in synthesizing complex peptides where stepwise synthesis might be inefficient or lead to difficult purifications. Research has demonstrated the utility of larger Boc-protected peptide-OSu fragments for the synthesis of therapeutic peptides, highlighting the value of this fragment-based approach in solution. google.comgoogle.com The glycine residue at the C-terminus of the fragment is ideal, as it is achiral and thus eliminates the risk of racemization at the activation site during the coupling reaction. google.comthieme-connect.de

Table 1: Comparison of Stepwise vs. Fragment Coupling for Met-Gly Incorporation

| Synthesis Strategy | Description | Key Advantage of this compound |

|---|---|---|

| Stepwise Synthesis | 1. Couple Boc-Gly-OSu to the peptide chain.2. Remove the Boc group.3. Couple Boc-Met-OSu to the newly exposed amine. | Not applicable. |

Principles of Chemical Ligation and its Adaptations

Chemical ligation refers to a class of methods used to join large, unprotected peptide fragments to synthesize proteins. The most common form, Native Chemical Ligation (NCL), involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. ethz.chnih.gov This reaction forms a native amide bond at the ligation site. nih.gov

This compound is not directly used in the core NCL reaction, as its OSu group is designed to form amide bonds with primary amines, not to generate the thioester intermediate required for NCL. However, the fragment condensation facilitated by this compound is a crucial and complementary strategy within the broader field of protein synthesis. The large peptide fragments used in chemical ligation must first be synthesized, and this is often achieved through methods like Boc- or Fmoc-based solid-phase peptide synthesis (SPPS). thieme-connect.depnas.org

The synthesis of these large fragments can be accomplished by coupling smaller, activated fragments, a process for which this compound is well-suited. For instance, a researcher could use this compound to build up a larger peptide segment on a solid support or in solution. This segment, once synthesized and purified, could then be converted into a peptide thioester or furnished with an N-terminal cysteine, making it ready for a subsequent native chemical ligation step to assemble a full-length protein. pnas.org Therefore, while not a direct ligation reagent, this compound is an important tool in the synthetic chemist's arsenal (B13267) for preparing the necessary building blocks for complex protein assembly.

Synthesis of Modified Peptides and Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess enhanced properties, such as improved stability or bioavailability. acs.org this compound is a valuable starting material for creating peptidomimetics that require the Met-Gly sequence for their biological activity.

The methionine residue itself offers a site for modification. Its thioether side chain can be oxidized to methionine sulfoxide or sulfone, or it can be alkylated. These modifications can alter the peptide's conformation, solubility, or resistance to chemical degradation. By using this compound, the Met-Gly unit can be readily incorporated into a larger structure, which can then be subjected to further chemical modification to generate the final peptidomimetic. proquest.com

Incorporation into Hybrid Peptide Structures

Hybrid peptides are sequences that contain a mixture of standard α-amino acids and non-standard residues, such as β- or γ-amino acids. scispace.comresearchgate.net This combination can produce novel folded structures (foldamers) and peptides with high resistance to enzymatic degradation. researchgate.net

This compound can be used to introduce the natural dipeptide sequence Met-Gly adjacent to a non-standard amino acid or within a backbone composed of such residues. For example, it could be coupled to the N-terminus of a chain of β-amino acids. This would create a hybrid peptide where the Met-Gly portion might serve as a recognition motif for a biological target, while the non-natural backbone provides structural stability and proteolytic resistance. The synthesis of such hybrid structures relies on conventional solution-phase or solid-phase coupling techniques, for which this compound is an ideal reagent. scispace.com

Design and Synthesis of Peptide Probes and Research Tags

Peptide-based probes and tags are essential tools in biochemical and cell biology research. The Met-Gly sequence, installable via this compound, can be incorporated into peptides designed for specific research applications.

The methionine residue has several properties that make it useful in this context:

Oxidation-Sensing: The methionine side chain is sensitive to reactive oxygen species (ROS). A peptide containing a Met-Gly sequence can be used as a probe to detect oxidative stress in biological systems, with the oxidation of methionine to methionine sulfoxide serving as a measurable indicator.

Chemical Cleavage Site: Methionine is uniquely cleaved by cyanogen (B1215507) bromide (CNBr). Incorporating a Met-Gly sequence can introduce a specific cleavage site into a protein or peptide, which is useful for protein sequencing and analysis.

Bioisosteric Replacement: Methionine can be replaced by non-natural analogs like azidomethionine or propargylglycine (B1618536). While this compound contains the natural amino acid, it serves as the synthetic template for creating probes. A researcher could synthesize an analogous Boc-(azidomet)-Gly-OSu reagent to incorporate a clickable tag into a peptide for subsequent labeling with fluorescent dyes or biotin (B1667282) via click chemistry.

Table 2: Potential Applications of Met-Gly Containing Peptides in Research

| Application Area | Principle of Use | Example |

|---|---|---|

| Proteomics | Use of the methionine residue as a specific cleavage site for CNBr. | A synthesized peptide standard containing a Met-Gly sequence to validate protein fragmentation methods. |

| Cell Biology | Use of the methionine side chain as a sensor for cellular oxidative stress. | A fluorescently labeled peptide with a Met-Gly sequence that changes its properties upon oxidation. |

| Bioconjugation | Use of methionine analogs (e.g., azidomethionine) for "click" chemistry. | Synthesis of a peptide probe containing an azidomethionine-glycine sequence for tagging and visualizing target proteins in a cell. nih.gov |

Advanced Applications in Chemical Biology and Material Science Research

Bioconjugation Strategies with Boc-Met-Gly-OSu Derivatives

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a primary application area for this compound. The compound acts as an amine-reactive crosslinking agent, enabling the attachment of the Boc-Met-Gly peptide moiety onto various biological targets. The reactivity of the OSu ester with nucleophilic amine groups is the basis for these conjugation strategies.

This compound is utilized for the covalent functionalization of biomolecules that possess accessible primary amine groups. In protein chemistry, the reagent targets the ε-amine group of lysine (B10760008) residues and the α-amine group at the N-terminus. This reaction results in the formation of a stable amide bond, effectively linking the Met-Gly dipeptide to the protein's surface. Similarly, synthetic oligonucleotides that have been modified to include an amino-linker can be functionalized using this reagent. The introduction of the Met-Gly unit can alter the physicochemical properties of the parent biomolecule, such as its solubility or steric profile, and can introduce a new functional handle (the methionine side chain or the protected N-terminus) for further research applications.

Table 2: Amine Conjugation Reaction

| Reactant 1 | Reactant 2 | Resulting Linkage | Product |

|---|

Achieving site-specific labeling of biomolecules is crucial for many analytical and diagnostic research tools. While traditional amine-reactive chemistry with OSu esters typically results in non-specific labeling at multiple sites (i.e., all accessible lysines), this compound can be used in strategies aiming for higher selectivity. For proteins with a known structure, reaction conditions can sometimes be optimized to favor a single, highly reactive amine.

However, for true site-specificity, this compound is often used in conjunction with protein engineering, where a protein might be designed to have only one surface-exposed lysine residue. A more advanced approach involves the methionine residue within the reagent itself. After the initial conjugation, the methionine can be targeted by highly selective chemical modifications, creating a unique, site-specific chemical handle on the biomolecule. This contrasts with other methodologies that achieve specificity through different chemical means, such as the selective labeling of N-terminal glycine (B1666218) residues via an aldol-type reaction, which differentiates N-Gly as a unique target among other amino acids. nih.gov

The creation of bioconjugates using this compound facilitates a variety of mechanistic studies. By attaching the dipeptide, researchers can introduce probes to investigate biological processes. For example, the methionine residue is susceptible to oxidation to methionine sulfoxide (B87167), making it a useful, built-in probe for studying the effects of oxidative stress on a labeled biomolecule and its interactions. Furthermore, after the initial conjugation, the Boc group can be removed with an acid like trifluoroacetic acid (TFA), exposing a new primary amine. mdpi.com This newly liberated amine can then be used to attach other molecules of interest, such as fluorophores, affinity tags, or small molecule drugs, creating multifunctional bioconjugates for studying cellular pathways or enzyme kinetics.

Surface Functionalization and Nanoparticle Modification for Research

The application of this compound extends beyond soluble biomolecules to the modification of solid supports, including surfaces and nanoparticles. This allows for the creation of advanced materials for use in diagnostics, bioassays, and fundamental research.

Surfaces used in biomedical research, such as glass slides, microtiter plates, or silicon wafers, can be pre-treated to expose primary amine functionalities (e.g., through aminosilanization). This compound can then be used to covalently attach the dipeptide to these surfaces. The resulting peptide layer can serve multiple purposes. It can act as a spacer arm to distance attached biomolecules from the surface, preserving their native conformation and activity. Additionally, the peptide coating can enhance the biocompatibility of the material by reducing non-specific protein adsorption, a critical factor in cell culture and biosensor applications.

Nanoparticles, such as gold nanoparticles, quantum dots, and magnetic beads, are central to many modern analytical and diagnostic platforms. These nanoparticles can be functionalized with a layer of molecules containing primary amines and subsequently reacted with this compound. This modification strategy allows for the precise engineering of the nanoparticle surface. The attached Boc-Met-Gly moiety can serve as a versatile platform for the subsequent attachment of targeting ligands (e.g., antibodies, aptamers) or signaling molecules after deprotection of the Boc group. The methionine residue also offers a potential redox-sensitive element for the development of responsive nanoparticle systems for research in diagnostics or targeted drug delivery.

Role in the Development of Advanced Linker Technologies

The compound tert-butyloxycarbonyl-L-methionyl-glycine N-succinimidyl ester, commonly abbreviated as this compound, serves as a sophisticated building block in the creation of advanced linker technologies. Linkers are crucial components in various fields of chemical biology and medicinal chemistry, connecting a functional molecule, such as an antibody or a targeting ligand, to a payload like a therapeutic drug or a diagnostic probe. The design of the linker is critical as it dictates the stability of the molecular construct in circulation and the efficiency of payload release at the target site. Peptide-based linkers, particularly those incorporating specific dipeptide sequences, have gained significant attention for their ability to be selectively cleaved by enzymes that are overexpressed in target tissues, such as the lysosomes of cancer cells. creative-biolabs.com

Design and Synthesis of Peptide-Based Linkers for Molecular Constructs

The design of modern linkers for molecular constructs, such as antibody-drug conjugates (ADCs), involves the strategic assembly of several key components. This compound provides the dipeptide unit, which is central to the linker's cleavage mechanism.

The synthesis of a peptide-based linker using this compound leverages well-established principles of peptide chemistry. The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl terminus of the glycine residue. acs.org This "active ester" readily reacts with primary amines, such as the ε-amine of a lysine residue on a protein or an amine-functionalized spacer, to form a stable amide bond under mild conditions. nih.govnih.gov The tert-butyloxycarbonyl (Boc) group at the N-terminus of the methionine protects its amine group from unwanted reactions during the coupling step.

A typical molecular construct utilizing this dipeptide would be assembled modularly. The core components often include:

A conjugation moiety: This part of the linker attaches to the targeting biomolecule (e.g., a maleimide group for reaction with cysteine thiols on an antibody).

The cleavable dipeptide unit: The Methionine-Glycine (Met-Gly) sequence, introduced via this compound, is designed to be recognized and cleaved by specific intracellular proteases. creative-biolabs.com

A self-immolative spacer: This unit connects the dipeptide to the payload and is engineered to decompose and release the payload only after the dipeptide has been cleaved. symeres.com

The payload: The active molecule, such as a cytotoxic drug.

The choice of the Met-Gly sequence can be strategic. While dipeptides like Val-Cit and Phe-Lys are common choices for cleavage by lysosomal proteases like cathepsin B, the inclusion of methionine offers unique properties. creative-biogene.com Methionine is one of the rarer amino acids and its thioether side chain can be a target for specific chemical or oxidative modifications, potentially offering an alternative or complementary release trigger. nih.gov Glycine residues are often incorporated into linkers to provide conformational flexibility. biosyn.com

Table 1: Components of a Hypothetical Linker Incorporating the Met-Gly Sequence

| Component | Example Moiety | Function | Role of this compound |

| Biomolecule Conjugation Group | Maleimide or Thioether | Covalently attaches the linker to a targeting protein (e.g., an antibody). | Provides the peptide unit that is downstream of the conjugation group. |

| Cleavable Unit | Methionyl-Glycine (Met-Gly) | Acts as a substrate for specific proteases, enabling targeted cleavage. | Direct source of the Met-Gly dipeptide sequence. |

| Self-Immolative Spacer | p-aminobenzyl carbamate (PABC) | Spontaneously decomposes to release the payload after peptide cleavage. | The cleavage of the Met-Gly unit initiates the spacer's decomposition. |

| Payload Attachment Site | Carbamate or Ester bond | Connects the active payload to the self-immolative spacer. | Not directly involved, but its release is dependent on the Met-Gly cleavage. |

The synthesis process involves a series of protection and deprotection steps coupled with activation and conjugation reactions. The use of this compound as a pre-formed, activated dipeptide building block streamlines the synthesis by reducing the number of individual coupling steps required to build the linker.

Chemical Principles of Self-Immolative Linker Systems

Self-immolative linkers are ingeniously designed chemical systems that undergo spontaneous fragmentation to release a payload following a specific trigger event. nih.govnih.gov This "self-immolation" is a cascade of intramolecular reactions, preventing the payload from remaining attached to a fragment of the linker, which could otherwise inhibit its activity. symeres.com The cleavage of the peptide unit, such as the Met-Gly sequence, serves as the trigger for this cascade.

The most common self-immolative system used in conjunction with peptide linkers is based on p-aminobenzyl carbamate (PABC). nih.gov The chemical principle relies on a 1,6-elimination reaction initiated by the unmasking of an electron-donating group on an aromatic ring. researchgate.netarxiv.org

The sequence of events in a Met-Gly-PABC system would be as follows:

Enzymatic Cleavage (Trigger): The molecular construct enters a target cell (e.g., by endocytosis). Inside a lysosome, a protease recognizes and cleaves the amide bond between the glycine residue and the PABC's amino group.

Initiation of Electronic Cascade: The cleavage exposes a free aniline (the amino group of PABC). This amino group is a strong electron-donating group located para to the benzylic carbon that is attached to the payload.

1,6-Elimination: The lone pair of electrons on the newly freed nitrogen atom pushes into the aromatic ring. This initiates an electronic cascade that results in the elimination of the payload (connected via a carbamate linkage) and the formation of an unstable intermediate, azaquinone methide. rsc.org

Final Decomposition: The azaquinone methide intermediate is highly unstable in the aqueous environment of the cell and rapidly decomposes, with the ultimate formation of thermodynamically stable byproducts. arxiv.org

This entire process is spontaneous after the initial enzymatic trigger. symeres.com The key chemical principle is the conversion of a stable, electronically "locked" system into an unstable one through a single, specific chemical reaction (the peptide cleavage). This ensures that the potent payload is released only at the intended site of action, enhancing therapeutic efficacy and minimizing off-target toxicity.

Table 2: Mechanism of a Self-Immolative Linker System

| Step | Process | Chemical Principle | Result |

| 1 | Trigger Event | Site-specific enzymatic hydrolysis | The peptide bond (e.g., Gly-PABC) is broken, exposing a primary amine on the PABC spacer. |

| 2 | Intramolecular Rearrangement | 1,6-Electronic Cascade | The exposed amine donates an electron pair to the aromatic ring, destabilizing the benzylic bond holding the payload. |

| 3 | Payload Release | Fragmentation / Elimination | The bond to the payload cleaves, releasing the active molecule in its unmodified form. An unstable intermediate is formed. |

| 4 | Linker Decomposition | Tautomerization & Hydrolysis | The linker fragment (e.g., azaquinone methide) decomposes into inert, stable byproducts. |

The integration of the this compound dipeptide unit into these systems provides a reliable and synthesizable component that acts as the specific, enzyme-sensitive trigger required to initiate the self-immolation and ensure precise payload delivery.

Analytical and Characterization Methodologies in Research on Boc Met Gly Osu

Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of Boc-Met-Gly-OSu. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to confirm the presence of the expected functional groups and to map the connectivity of the atoms.

In the ¹H NMR spectrum of a related compound, Boc-Gly-OSu, characteristic signals confirm the structure. nih.gov For this compound, specific proton signals would be expected for the tert-butoxycarbonyl (Boc) protecting group, the methionine and glycine (B1666218) residues, and the N-hydroxysuccinimide (OSu) ester. For instance, a singlet around 1.4 ppm would correspond to the nine equivalent protons of the Boc group's t-butyl moiety. scienceopen.com The methylene (B1212753) protons of the glycine residue and the various protons of the methionine side chain would appear at distinct chemical shifts, often as multiplets due to spin-spin coupling. scienceopen.comrsc.org The protons of the succinimide (B58015) ring typically appear as a singlet around 2.8-2.9 ppm. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, further confirming its structure. Techniques like Electrospray Ionization (ESI) are commonly used. The expected monoisotopic mass for this compound would be calculated based on its molecular formula (C₁₆H₂₆N₄O₇S). For a similar compound, Boc-Met-OSu, the molecular weight is 346.40 g/mol . sigmaaldrich.commedchemexpress.com LC-MS, a hyphenated technique combining liquid chromatography with mass spectrometry, is particularly powerful as it separates the compound from impurities before mass analysis. scienceopen.com

Below is a table summarizing typical spectroscopic data for related compounds, which provides a reference for the expected values for this compound.

| Spectroscopic Data for Related Compounds | |

| Technique | Compound |

| ¹H NMR | Boc-Gly-OSu |

| ¹³C NMR | Boc-Gly-OSu |

| Mass Spectrometry (ESI) | Boc-Met-OSu |

| LC-MS | Various Boc-protected amino acids |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound by separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid. scienceopen.comspectroscopyonline.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% or higher are often required for synthetic applications.

Gas Chromatography (GC) is another separation technique, but it is generally less suitable for non-volatile and thermally labile compounds like protected peptides unless they are derivatized to increase their volatility. bocgases.ie Therefore, HPLC is the preferred method for purity assessment of this compound.

The table below outlines a typical HPLC setup for the analysis of related peptide compounds.

| HPLC Parameters for Purity Assessment | |

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Purity Specification | ≥98% |

Stereochemical Purity Analysis (e.g., Racemization Detection)

Maintaining the stereochemical integrity of the amino acid residues is critical in peptide synthesis. For this compound, the methionine residue is chiral. Racemization, the conversion of the L-amino acid to a mixture of L and D enantiomers, can occur during the activation and coupling steps of peptide synthesis. ug.edu.pl

Detecting racemization is crucial to ensure the biological activity and structural definition of the final peptide. Several methods can be employed:

Chiral HPLC: This technique uses a chiral stationary phase (CSP) to separate the enantiomers of the protected amino acid or peptide. This allows for the quantification of any D-isomer present. researchgate.net

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, enabling their differentiation and quantification.

Enzymatic Assays: Specific enzymes that only act on one enantiomer can be used to determine the stereochemical purity.

The use of urethane-based protecting groups like Boc is known to suppress racemization compared to other methods. mdpi.comnih.gov However, the choice of coupling reagents and reaction conditions can still influence the level of epimerization. sci-hub.se For instance, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings can significantly reduce racemization. sci-hub.se

Quantitative Determination Methods for Synthetic Yields and Reaction Monitoring

Accurately determining the yield of the synthesis of this compound and monitoring the progress of the reaction are essential for process optimization.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light or after staining with a reagent like ninhydrin. scienceopen.com

Quantitative NMR (qNMR) can be used to determine the concentration of the product in a solution by integrating the signal of a specific proton against a known internal standard.

Computational and Theoretical Studies on Boc Met Gly Osu and Its Reactions

Molecular Modeling of Reactivity and Conformation of Peptidic Structures

The three-dimensional structure of a peptide is intrinsically linked to its chemical reactivity. Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of peptidic structures like Boc-Met-Gly-OSu.

The N-terminal tert-butyloxycarbonyl (Boc) protecting group plays a significant role in dictating the peptide's conformation. Due to its steric bulk, the Boc group can restrict the rotational freedom of the peptide backbone. researchgate.net Furthermore, the urethane (B1682113) bond of the Boc group can participate in intramolecular hydrogen bonds, often with the amide protons of the peptide backbone, stabilizing specific secondary structures such as β-turns. mdpi.comacs.org Computational energy analyses on Boc-protected amino acids and dipeptides have shown that these hydrogen bonds are a critical factor in the conformational preferences of the molecule. researchgate.netacs.org For instance, studies on Boc-protected dipeptides frequently identify low-energy conformations corresponding to type I or type II β-turns. rsc.orgbiorxiv.org MD simulations on related Boc-protected peptides reveal a dynamic equilibrium between various folded conformations, highlighting the molecule's conformational flexibility despite the presence of stabilizing interactions. nih.gov

The amino acid sequence, Methionine-Glycine, further defines the conformational possibilities. Glycine (B1666218), lacking a side chain, imparts significant flexibility to the peptide backbone. Methionine contributes a nonpolar, flexible side chain that can engage in hydrophobic interactions, influencing how the peptide folds and interacts with its environment. researchgate.net The combination of the bulky Boc group with the flexible Met-Gly sequence results in a complex energy surface with multiple stable conformers. nih.gov The reactivity of the molecule is directly affected by which functional groups are exposed or sterically shielded in these preferred conformations.

The C-terminal N-hydroxysuccinimide (OSu) ester is the reactive center for peptide bond formation. Its geometry and electronic properties, influenced by the adjacent glycine, are crucial for its susceptibility to nucleophilic attack. Modeling helps to understand the steric and electronic environment around the carbonyl carbon of the ester, providing insights into its reactivity with an incoming amine.

| Structural Feature | Parameter | Typical Computational Value | Significance |

|---|---|---|---|

| Boc-NH H-Bond | N(Boc)···O(Peptide) Distance | 2.8 - 3.2 Å | Indicates intramolecular H-bond stabilizing β-turn structures. acs.org |

| Backbone Dihedrals (for β-turns) | Φ (phi) | -60° to -70° | Defines the secondary structure; values are typical for β-turn conformations. acs.org |

| Ψ (psi) | -15° to -45° | ||

| Urethane Bond | ω (omega) | ~180° (trans) or ~0° (cis) | The Boc group can lower the energy barrier between trans and cis isomers compared to a standard peptide bond. researchgate.net |

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), provide detailed energetic and geometric information about reaction pathways. whiterose.ac.uk For this compound, the key reaction is the aminolysis of the OSu ester to form a new peptide bond.

Computational studies on the aminolysis of N-hydroxysuccinimide esters have elucidated a multi-step mechanism. mst.edubu.edu The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the OSu ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edu The stability and geometry of this intermediate and the associated transition states are critical in determining the reaction rate. DFT calculations can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energy barriers. bu.edu

Studies on analogous systems, such as the reaction between methylamine (B109427) and methyl acetate (B1210297) catalyzed by a base, show that the transition state involves significant charge separation, which is stabilized by the solvent and participating functional groups. bu.edu The reaction of this compound with an amino acid ester would follow a similar pathway. The leaving group, N-hydroxysuccinimide (NHS), is relatively stable, which contributes to a favorable reaction energy. Kinetic studies have shown that the aminolysis of NHS esters can involve a rate-determining breakdown of the tetrahedral intermediate. mst.edu In the gas phase, even carboxylates have been shown to be reactive nucleophiles toward NHS esters, forming a labile anhydride (B1165640) bond, a reactivity not typically observed in solution. nih.gov This highlights the profound influence of the environment on the reaction mechanism, which can be effectively modeled with quantum calculations incorporating solvent effects.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Tetrahedral Intermediate Formation | Activation Energy (ΔG‡) | 10 - 20 | The energy barrier to form the key intermediate. Value is system and solvent dependent. bu.edu |

| Intermediate Breakdown to Products | Activation Energy (ΔG‡) | 5 - 15 | The energy barrier for the collapse of the intermediate to form the peptide bond and release NHS. Can be rate-limiting. bu.edu |

| Overall Reaction | Reaction Energy (ΔE) | -10 to -25 | The overall process is typically exothermic, indicating a thermodynamically favorable reaction. bu.edu |

Prediction of Chemical Behavior in Complex Synthetic Systems

Extrapolating from a single molecule to a complex synthetic system, such as solid-phase peptide synthesis (SPPS), presents a significant challenge. In SPPS, the growing peptide chain is tethered to a solid support, creating a unique microenvironment where intermolecular interactions can become dominant. Computational models, increasingly incorporating machine learning and deep learning, are being developed to predict these complex behaviors. nih.govacs.org

A major issue in SPPS is peptide aggregation, where peptide chains interact with each other, often through the formation of intermolecular β-sheets, hindering reagent access and lowering synthesis yields. chemrxiv.org The sequence of this compound, with its hydrophobic methionine residue, has a propensity to contribute to such aggregation. chemrxiv.org Computational models can predict aggregation-prone regions within a growing peptide chain. nih.govchemrxiv.org Statistical analysis of large datasets from automated synthesizers has shown that aggregation is most likely to occur when the peptide chain reaches a length of 8 to 15 residues. nih.govacs.org

| Predicted Behavior | Key Input Parameters for Model | Relevance to this compound |

|---|---|---|

| Aggregation Propensity | Peptide sequence, chain length, solvent, protecting groups. nih.govchemrxiv.orgchemrxiv.org | The hydrophobic Boc and Met groups can increase aggregation risk as the peptide chain grows. |

| Coupling Efficiency | Amino acid structure, activating group (OSu), coupling reagents, temperature, flow rate. rsc.org | Predicts the success rate of the aminolysis reaction under specific SPPS conditions. |

| Side Reaction Likelihood | pH, temperature, presence of reactive side chains (e.g., Ser, Tyr), scavenger concentration. stackexchange.comresearchgate.net | Models can estimate the probability of methionine oxidation or acylation of other nucleophilic residues. |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-(tert-Butoxycarbonyl)-L-methionyl-glycine N-hydroxysuccinimide ester |

| Boc | tert-Butoxycarbonyl |

| Met | Methionine |

| Gly | Glycine |

| OSu | N-hydroxysuccinimide ester |

| NHS | N-hydroxysuccinimide |

| SPPS | Solid-Phase Peptide Synthesis |

| DFT | Density Functional Theory |

| MD | Molecular Dynamics |

| Ser | Serine |

| Thr | Threonine |

| Tyr | Tyrosine |

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Boc-Met-Gly-OSu Derivatives and Analogues

Future research is poised to explore innovative synthetic methodologies for creating derivatives and analogues of this compound, thereby expanding the repertoire of available chemical tools for peptide synthesis and modification. These efforts are likely to focus on enhancing properties such as solubility, reactivity, and specificity, as well as introducing novel functionalities.

One promising area of research involves the modification of the methionine residue. The sulfur atom in methionine is susceptible to oxidation, which can be a limitation in certain applications. Future synthetic strategies could involve the preparation of Boc-Met(O)-Gly-OSu, where the methionine is pre-oxidized to its sulfoxide (B87167) form. This would allow for the controlled incorporation of methionine sulfoxide into peptides, a modification that is implicated in various biological processes and can also modulate peptide conformation and stability.

Furthermore, the development of synthetic routes to analogues bearing non-proteinogenic amino acids in place of methionine or glycine (B1666218) is an active area of interest. For instance, replacing methionine with isosteric analogues such as norleucine or propargylglycine (B1618536) could yield peptides with altered hydrophobic profiles and resistance to oxidation. The incorporation of a propargylglycine residue, for example, would introduce an alkyne handle for subsequent bioorthogonal "click" chemistry modifications.

The synthesis of isotopically labeled derivatives, such as those containing ¹³C or ¹⁵N, will also be crucial for use in nuclear magnetic resonance (NMR) studies to probe peptide structure and dynamics, as well as in metabolic labeling experiments.

Finally, the exploration of alternative protecting group strategies to the standard tert-butyloxycarbonyl (Boc) group for the N-terminus could offer advantages in specific synthetic contexts. While the Boc group is widely used in solid-phase peptide synthesis (SPPS), the development of derivatives with orthogonal protecting groups would enable more complex, branched, or cyclic peptide architectures. nih.gov

Table 1: Potential Derivatives and Analogues of this compound and Their Research Implications

| Derivative/Analogue | Modification | Potential Research Application |

| Boc-Met(O)-Gly-OSu | Oxidation of methionine to methionine sulfoxide | Studying the biological role of methionine oxidation; enhancing peptide stability. |

| Boc-Nle-Gly-OSu | Replacement of methionine with norleucine | Creating peptides with increased oxidative stability and altered hydrophobicity. |

| Boc-Pra-Gly-OSu | Replacement of methionine with propargylglycine | Introducing an alkyne handle for bioorthogonal ligation ("click" chemistry). |

| Isotopically Labeled this compound | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) | NMR-based structural biology; metabolic labeling and tracer studies. |

| Fmoc-Met-Gly-OSu | Replacement of Boc with Fmoc protecting group | Use in orthogonal peptide synthesis strategies for complex peptide architectures. |

Expanding Applications in Advanced Chemical and Biochemical Systems

The utility of this compound and its future derivatives is expected to extend beyond simple peptide elongation into more advanced chemical and biochemical systems. These applications will likely leverage the specific properties of the Met-Gly dipeptide motif and the reactivity of the N-hydroxysuccinimide (NHS) ester.

In the realm of drug delivery , this compound could be used to conjugate peptides to drug molecules or nanoparticle carriers. The Met-Gly sequence can act as a substrate for certain proteases, potentially enabling the targeted release of a therapeutic agent at a specific site in the body. Furthermore, the methionine residue can be a target for reactive oxygen species (ROS), suggesting the potential for designing ROS-responsive drug delivery systems that release their payload in environments with high oxidative stress, such as tumor microenvironments.

In biomaterials science , this activated dipeptide could be employed to functionalize polymer scaffolds for tissue engineering. The covalent attachment of peptides containing the Met-Gly motif could enhance cell adhesion, proliferation, and differentiation. The susceptibility of methionine to oxidation could also be exploited to create biomaterials with tunable degradation profiles in response to local oxidative conditions.

The field of diagnostics also presents opportunities for the application of this compound derivatives. Peptides containing specific recognition sequences can be synthesized and then conjugated to reporter molecules, such as fluorophores or biotin (B1667282), using the NHS ester functionality. These peptide-based probes could be used for the detection of specific enzymes or biomarkers in biological samples.

Bioconjugation is another key area where the applications of this compound can be expanded. The NHS ester allows for the straightforward labeling of proteins and other biomolecules containing primary amines, such as the lysine (B10760008) side chains on proteins. nih.gov This can be used to attach polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins or to immobilize enzymes onto solid supports for biocatalysis.

Integration with High-Throughput and Automated Synthesis Platforms

The continued development of automated and high-throughput peptide synthesis platforms presents a significant opportunity for the streamlined use of building blocks like this compound. These advanced systems are designed to accelerate the synthesis of large numbers of peptides for applications in drug discovery, epitope mapping, and materials science. americanpeptidesociety.orgyoutube.com

Automated solid-phase peptide synthesizers are now commonplace in research laboratories. aurorabiomed.com These instruments automate the repetitive cycles of deprotection, coupling, and washing steps in SPPS. americanpeptidesociety.org this compound is well-suited for integration into the workflows of these synthesizers. The pre-activated nature of the NHS ester can simplify the coupling step, potentially reducing the need for in situ activation reagents and minimizing side reactions. rsc.org The solid-phase methodology allows for the easy removal of excess reagents and the N-hydroxysuccinimide byproduct by simple washing steps. americanpeptidesociety.org Modern automated synthesizers can be broadly categorized into two main designs: those that use valves and valve blocks for reagent delivery and those that employ robotic liquid handling systems. nih.gov Both types of platforms can be programmed to incorporate this compound at any desired position in a peptide sequence.

Flow chemistry-based peptide synthesis is an emerging technology that offers several advantages over traditional batch synthesis, including faster reaction times, improved efficiency, and the potential for real-time monitoring. chimia.chpentelutelabmit.compentelutelabmit.comrsc.org In a flow synthesizer, reagents are continuously passed through a reactor containing the solid-phase support. pentelutelabmit.comnih.gov The integration of this compound into flow synthesis protocols could further accelerate the production of peptides containing the Met-Gly motif. The high local concentrations of reagents in the flow reactor can drive the coupling reaction to completion in a shorter amount of time. nih.gov

The use of this compound in these high-throughput and automated platforms will facilitate the rapid generation of peptide libraries for screening and optimization. For example, libraries of peptides with variations at positions flanking the Met-Gly unit could be synthesized to identify optimal sequences for enzyme substrates or protein binding partners.

Table 2: Comparison of Synthesis Platforms for the Integration of this compound

| Synthesis Platform | Key Features | Advantages for this compound Integration |

| Automated Batch SPPS | Robotic handling of reagents and washing steps. americanpeptidesociety.orgnih.gov | High reproducibility; unattended operation; suitable for synthesizing multiple peptides in parallel. youtube.comnih.gov |

| Robotic Liquid Handling Platforms | X-Y robotic arms for high-throughput parallel synthesis. nih.gov | Ideal for generating large peptide libraries for screening purposes. |

| Flow Chemistry Synthesis | Continuous flow of reagents through a reactor. chimia.chpentelutelabmit.com | Rapid synthesis times; efficient reagent use; potential for in-line monitoring. chimia.chnih.gov |

Development of Next-Generation Activated Esters for Peptide and Bioconjugation Chemistry

While N-hydroxysuccinimide esters are widely used and effective, the field of chemical biology is continuously seeking to develop next-generation activated esters with improved properties for both peptide synthesis and bioconjugation. Research in this area is focused on enhancing reaction rates, improving stability in aqueous media, and providing alternative reactivity profiles.

One area of development is the creation of more reactive activated esters that can facilitate peptide coupling with sterically hindered amino acids or in cases where reaction times need to be minimized. For example, pentafluorophenyl (Pfp) esters have been shown to be more reactive than NHS esters and are also stable and isolable. scribd.com The development of a Boc-Met-Gly-OPfp analogue could therefore offer advantages in challenging coupling reactions.

For bioconjugation applications, a major challenge with traditional NHS esters is their susceptibility to hydrolysis in aqueous buffers, which can lead to low labeling efficiencies. This has spurred the development of more water-soluble and hydrolysis-resistant activated esters. For instance, sulfonated NHS esters have been developed to improve water solubility and reaction efficiency in aqueous media. Future research could focus on creating a water-soluble version of this compound to enhance its utility in labeling proteins and other biomolecules under physiological conditions.

Furthermore, novel coupling reagents are being explored that generate different types of activated intermediates. For example, ynamide coupling reagents have emerged as a promising platform for the racemization-free activation of carboxylic acids, forming stable α-acyloxyenamide active esters. nih.govacs.org These reagents have shown great potential in both solution-phase and solid-phase peptide synthesis. Applying this technology to the activation of the Boc-Met-Gly dipeptide could provide a highly efficient and epimerization-free method for its incorporation into peptide chains.

In the context of bioconjugation, there is a growing interest in reagents that offer alternative or orthogonal reactivity to the traditional amine-reactive NHS esters. This allows for more precise control over the site of modification on a biomolecule. For example, reagents targeting cysteine residues (e.g., maleimides) or bioorthogonal functional groups (e.g., azides and alkynes) are becoming increasingly important. lumiprobe.com While this compound is inherently amine-reactive, its derivatives, as discussed in section 8.1, could be designed to incorporate these other functionalities, thereby expanding their bioconjugation toolkit.

Table 3: Comparison of Activated Esters and Coupling Reagents

| Activated Ester / Reagent | Key Characteristics | Potential Advantages over NHS Esters |

| Pentafluorophenyl (Pfp) Esters | Higher reactivity; stable and isolable. scribd.com | More efficient coupling, especially for sterically hindered amino acids. |

| Sulfonated NHS Esters | Increased water solubility and stability. | Improved performance in aqueous bioconjugation reactions. |

| Ynamide Coupling Reagents | Forms stable α-acyloxyenamide active esters; racemization-free. nih.govacs.org | High efficiency and preservation of stereochemical integrity. |

| Heterobifunctional Reagents (e.g., with maleimide) | Possess two different reactive groups for orthogonal ligation. acs.org | Enables site-specific and multi-functional bioconjugation. |

Q & A

Q. How should conflicting results in this compound’s metabolic stability assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.